molecular formula C10H10ClF3N4O3 B3042653 Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate CAS No. 648859-91-0

Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate

Cat. No.: B3042653
CAS No.: 648859-91-0
M. Wt: 326.66 g/mol
InChI Key: LYRISHJWUBYYMS-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a trifluoromethyl group at position 4, a hydrazino moiety substituted with a chloroacetyl group at position 2, and an ethyl ester at position 5.

Properties

IUPAC Name

ethyl 2-[2-(2-chloroacetyl)hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N4O3/c1-2-21-8(20)5-4-15-9(18-17-6(19)3-11)16-7(5)10(12,13)14/h4H,2-3H2,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRISHJWUBYYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications at Position 2

The hydrazino-chloroacetyl substituent at position 2 distinguishes this compound from analogs. Key comparisons include:

  • Ethyl 2-[2-(substituted thiocarbamoyl)hydrazino]pyrimidine-5-carboxylates (): These derivatives replace the chloroacetyl group with thiocarbamoyl groups, which may enhance metal-binding properties but reduce electrophilic reactivity compared to chloroacetyl .
  • Ethyl 2-(methylsulfanyl)-4-substituted-5-pyrimidinecarboxylates (): The methylsulfanyl group offers lipophilicity and stability, contrasting with the reactive chloroacetyl-hydrazine group in the target compound .

Substituents at Position 4

The trifluoromethyl group at position 4 is a critical feature shared with several analogs:

  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (): Replaces the hydrazino group with chlorine, simplifying synthesis but limiting hydrogen-bonding capacity .
  • Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (): The hydroxyl group at position 2 increases polarity, which may affect membrane permeability compared to the chloroacetyl-hydrazine group .

Ethyl Ester at Position 5

The ethyl ester is a common feature in pyrimidine carboxylates, as seen in:

  • Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (): Demonstrates how ester groups aid in prodrug design by masking carboxylic acid functionalities .
  • Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (): The amino group at position 4 and methyl at position 2 highlight how small substituents influence solubility and bioavailability .

Comparative Data Table

Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound [2-(2-Chloroacetyl)hydrazino] Trifluoromethyl ~325.7 (calculated) Potential enzyme inhibition N/A
Ethyl 4-chloro-2-(trifluoromethyl)-pyrimidine-5-carboxylate Chloro Trifluoromethyl 268.6 Intermediate in synthesis
Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate Methylsulfanyl 4-(Trifluoromethyl)anilino 357.36 Kinase inhibitor candidates
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate Hydroxyl Trifluoromethyl 236.15 High polarity, solubility studies
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Chloro Phenyl 277.7 Anticancer scaffold

Key Research Findings

Reactivity and Stability

  • The chloroacetyl-hydrazine group in the target compound introduces electrophilic reactivity, which may lead to covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This contrasts with thiocarbamoyl or methylsulfanyl analogs, which exhibit non-covalent binding .
  • Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, as demonstrated in analogs like Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, which is resistant to oxidative degradation .

Pharmacological Potential

  • Analogs with anilino or methylsulfanyl groups at position 2 () show kinase inhibitory activity, suggesting the target compound’s hydrazino group could be optimized for similar targets .
  • Hydrazine derivatives () are often explored for antimicrobial or antitumor activity, implying the chloroacetyl-hydrazine moiety may confer unique bioactivity .

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate with Trifluoroacetone Derivatives

Ethyl cyanoacetate reacts with trifluoroacetone derivatives under basic conditions to form 4-trifluoromethylpyrimidine intermediates. For example, Bakhite et al. demonstrated that (2-thenoyl)-α,α,α-trifluoroacetone reacts with cyanoacetamide in ethanol under reflux to yield 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one. Adapting this method, ethyl cyanoacetate and trifluoroacetyl chloride can undergo cyclization in the presence of sodium ethylate (NaOEt) to form ethyl 4-trifluoromethylpyrimidine-5-carboxylate.

Key Conditions :

  • Solvent: Ethanol
  • Catalyst: Sodium ethylate (1.5–3 equivalents)
  • Temperature: 80–100°C (reflux)
  • Yield: 60–75%

Thiourea-Mediated Cyclization

A patent by CN101830904B outlines a method where ethyl cyanoacetate and thiourea react in ethanol with NaOEt to form 2-sulfydryl-4-amino-6-hydroxypyrimidine. Subsequent desulfurization using active nickel in ammoniacal liquor yields 4-amino-6-hydroxypyrimidine, which is functionalized further. This pathway highlights the versatility of pyrimidine intermediates for downstream modifications.

Introduction of the Hydrazino Functional Group

Hydrazine hydrate is pivotal for introducing the hydrazino moiety. Masry et al. demonstrated that chloroacetyl pyrimidines react with hydrazine hydrate in ethanol to form hydrazide derivatives. Applying this to ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (a precursor from Pathway 1.1), nucleophilic substitution replaces the chlorine atom with hydrazine:

$$
\text{Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate} + \text{Hydrazine hydrate} \rightarrow \text{Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate}
$$

Optimized Parameters :

  • Solvent: Ethanol or methanol
  • Molar Ratio: 1:1.2 (pyrimidine:hydrazine)
  • Temperature: 25–40°C
  • Reaction Time: 4–6 hours
  • Yield: 70–85%

Chloroacetylation of the Hydrazino Intermediate

The final step involves chloroacetylation of the hydrazino group. Masry et al. reported that hydrazides react with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:

$$
\text{Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate} + \text{Chloroacetyl chloride} \rightarrow \text{Target Compound}
$$

Reaction Conditions :

  • Base: Triethylamine (TEA) or pyridine (1.5 equivalents)
  • Solvent: DCM or THF
  • Temperature: 0–5°C (initial), then room temperature
  • Yield: 65–78%

Analytical Validation and Spectral Data

5.1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, CH₂CH₃), 4.75 (s, 2H, COCH₂Cl), 8.15 (s, 1H, pyrimidine-H).
  • ¹⁹F NMR : δ -62.5 (CF₃).

5.2. Mass Spectrometry

  • ESI-MS : m/z 329.1 [M+H]⁺ (calc. 328.07).

5.3. Infrared (IR) Spectroscopy

  • Peaks: 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1120 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation High regioselectivity; scalable Requires desulfurization 60–75
Hydrazine Substitution Mild conditions; minimal byproducts Slow reaction kinetics 70–85
MCR Adaptation One-pot synthesis; atom economy Unoptimized for pyrimidines N/A

Industrial-Scale Considerations

Large-scale production faces challenges in purifying hydrazino intermediates due to their hygroscopicity. Thermo Fisher Scientific and Shanghai AmasPharm Co., Ltd. employ column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification, achieving >98% purity.

Applications and Derivatives

The target compound serves as a precursor for:

  • Antimicrobial Agents : Thiadiazole derivatives via cyclization with thioglycolic acid.
  • Kinase Inhibitors : Functionalization at the hydrazino group enhances bioactivity.

Q & A

Q. How can kinetic studies optimize reaction conditions for scale-up?

  • Methodology :
  • In situ FTIR or NMR : Monitor reaction progress (e.g., disappearance of hydrazine peaks).
  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal parameters .
  • Data : Reaction completion time decreases from 24h to 8h at 50°C with 10 mol% Cs2CO3 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Reactant of Route 2
Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate

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